molecular formula C19H15N7O3S B2511373 3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1207019-77-9

3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2511373
CAS No.: 1207019-77-9
M. Wt: 421.44
InChI Key: NFXJSBXRPGLTBQ-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. Its molecular structure incorporates several privileged pharmacophores, including a 1,2,4-oxadiazole ring linked to a thiophene unit and a fused triazolopyrimidinone core. These structural motifs are frequently found in compounds with significant biological activities. Derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole are extensively investigated for their diverse pharmacological properties, such as antibacterial, anticancer, and antiviral activities (PMC PubMed Central). The triazolopyrimidine scaffold is also a known core structure in various kinase inhibitors and other therapeutic agents (DrugBank). The integration of these systems suggests potential for this compound to be a key intermediate or a candidate for developing novel enzyme inhibitors or receptor modulators. Its specific mechanism of action would be dependent on the target of interest, but the presence of multiple nitrogen-containing heterocycles often facilitates interactions with a wide range of biological targets through hydrogen bonding and π-stacking interactions. Researchers can utilize this compound as a building block in synthetic chemistry or as a lead compound for the development of new therapeutic agents for diseases like cancer, inflammatory conditions, and central nervous system disorders. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-6-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O3S/c1-2-28-13-7-5-12(6-8-13)26-18-16(22-24-26)19(27)25(11-20-18)10-15-21-17(23-29-15)14-4-3-9-30-14/h3-9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXJSBXRPGLTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=CS5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule comprises three structural domains:

  • Triazolopyrimidinone core : Synthesized via cyclocondensation of β-keto esters with 3,5-diaminotriazole.
  • 3-(Thiophen-2-yl)-1,2,4-oxadiazole-5-ylmethyl substituent : Constructed through cyclodehydration of thiophene-2-carboximidamide with a carboxylic acid derivative.
  • Coupling strategy : Alkylation of the triazolopyrimidinone at the 6-position with the oxadiazole-methyl intermediate.

Synthesis of the Triazolopyrimidinone Core

Benzylation of β-Keto Esters

The 3-(4-ethoxyphenyl) group is introduced via benzylation of ethyl acetoacetate (1a ) with 4-ethoxybenzyl bromide (3v ) under reflux conditions in anhydrous THF (Scheme 1).
$$
\text{Ethyl acetoacetate} + \text{4-Ethoxybenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{THF}, \Delta} \text{Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate} \, (\text{4av})
$$
Yield : 89% (Table 1).

Table 1. Optimization of Benzylation Conditions
Base Solvent Temp (°C) Time (h) Yield (%)
K$$2$$CO$$3$$ THF 80 12 89
NaH DMF 0–25 6 72
DBU DCM 40 8 65

Cyclocondensation with 3,5-Diaminotriazole

The benzylated β-keto ester 4av undergoes microwave-assisted cyclization with 3,5-diaminotriazole (5c ) in ionic liquid BMIM-PF6 at 200°C for 30 minutes:
$$
\text{4av} + \text{5c} \xrightarrow{\text{BMIM-PF6}, \mu W} \text{3-(4-Ethoxyphenyl)-7-oxo-3H,7H-triazolo[4,5-d]pyrimidin-6-yl} \, (\text{6v})
$$
Yield : 78%. Key spectral data: $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$) δ 8.42 (s, 1H, H-5), 7.45–7.38 (m, 2H, Ar-H), 6.95–6.89 (m, 2H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH$$2$$), 1.35 (t, J = 7.0 Hz, 3H, CH$$_3$$).

Preparation of 3-(Thiophen-2-yl)-1,2,4-Oxadiazole-5-ylmethyl Chloride

Synthesis of Thiophene-2-carboximidamide

Thiophene-2-carbonitrile is converted to the amidoxime 7 via treatment with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C:
$$
\text{Thiophene-2-carbonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O}} \text{Thiophene-2-carboximidamide} \, (\text{7})
$$
Yield : 92%.

Cyclodehydration with Chloroacetyl Chloride

The amidoxime 7 reacts with chloroacetyl chloride in DMSO at 25°C for 4 hours to form 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (8 ):
$$
\text{7} + \text{ClCH}2\text{COCl} \xrightarrow{\text{DMSO, 25°C}} \text{8}
$$
Yield : 85%. Key spectral data: $$ ^13\text{C NMR} $$ (101 MHz, CDCl$$
3$$) δ 173.2 (C-5), 167.5 (C-3), 134.2–127.3 (thiophene carbons), 41.8 (CH$$_2$$Cl).

Coupling of Oxadiazole-Methyl Chloride to the Triazolopyrimidinone Core

The triazolopyrimidinone 6v undergoes nucleophilic substitution with 8 in the presence of K$$2$$CO$$3$$ in DMF at 60°C (Scheme 2):
$$
\text{6v} + \text{8} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimization :

  • Base : K$$2$$CO$$3$$ (higher yield vs. NaH or Et$$_3$$N).
  • Solvent : DMF > DMSO > THF.
  • Temperature : 60°C optimal (Table 2).
Table 2. Alkylation Reaction Optimization
Base Solvent Temp (°C) Time (h) Yield (%)
K$$2$$CO$$3$$ DMF 60 6 76
NaH DMF 25 12 58
Et$$_3$$N THF 40 8 42

Characterization :

  • HRMS (ESI) : m/z calcd for C$${21}$$H$${17}$$N$$7$$O$$3$$S [M+H]$$^+$$: 476.1134; found: 476.1138.
  • HPLC Purity : 98.6% (C18 column, 70:30 MeOH/H$$_2$$O).

Alternative Synthetic Routes and Mechanistic Considerations

Buchwald-Hartwig Amination for Direct Coupling

Patent WO2016006974A2 describes palladium-catalyzed amination for attaching heterocyclic moieties. However, this method requires stringent anhydrous conditions and yields ≤65% for analogous structures, making it less favorable than the nucleophilic substitution approach.

Oxadiazole Synthesis via TBTU-Mediated Cyclization

Using TBTU in DMSO enables room-temperature cyclization of thiosemicarbazides to oxadiazoles. While this method reduces thermal degradation, it necessitates pre-synthesis of thiosemicarbazide intermediates, adding two extra steps compared to the direct cyclodehydration route.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole moiety can be reduced to form amines.

    Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxadiazole moiety can produce corresponding amines.

Scientific Research Applications

3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for interactions with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The triazolopyrimidinone scaffold is a versatile platform for drug discovery. Below is a comparative analysis of the target compound with structurally related derivatives:

Table 1: Key Structural Features and Molecular Properties
Compound Name / CAS No. Substituents (R1, R2, R3) Molecular Formula Molecular Weight Notable Features
Target Compound R1: 4-Ethoxyphenyl; R2: Thiophen-2-yl C22H18N7O3S 468.5 Thiophene enhances electron-richness; ethoxy group improves solubility .
1040639-91-5 R1: 3-Fluorobenzyl; R2: 3,4-Dimethoxyphenyl C22H18FN7O4 463.4 Fluorine introduces electronegativity; dimethoxy groups increase lipophilicity.
1040655-31-9 R1: 2-Methylbenzyl; R2: 4-Chlorophenyl C22H17ClN7O3 462.9 Chlorophenyl enhances hydrophobic interactions; methylbenzyl adds steric bulk.
1040676-64-9 R1: 4-Ethoxyphenyl; R2: 3-Methylphenyl C22H19N7O3 429.4 Methylphenyl reduces polarity; ethoxy group balances solubility.
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one R1: Phenyl; R2: 4-Chlorophenoxy; R3: Isopropyl C20H17ClN6O2 416.8 Chlorophenoxy and isopropyl groups enhance metabolic stability.

Functional Group Impact on Properties

Thiophene vs. Phenyl/Oxadiazole Hybrids: The thiophene moiety in the target compound provides sulfur-mediated interactions (e.g., hydrogen bonding or coordination with metal ions), which are absent in analogs with purely aromatic or oxadiazole substituents. This could enhance binding to cysteine-rich enzymes or metalloproteins .

Ethoxy vs. Methoxy/Alkyl Groups :

  • The ethoxy group at the 4-position of the phenyl ring (target compound) offers moderate hydrophilicity compared to methoxy or methyl groups in analogs. This balance may optimize solubility without compromising bioavailability .

In contrast, the unsubstituted triazolopyrimidinone core in the target compound allows greater conformational flexibility.

Hypothetical Pharmacological Implications

While explicit bioactivity data for the target compound are unavailable, analogs suggest plausible applications:

  • Anticancer Activity : Thiazolo[3,2-a]pyrimidine derivatives (e.g., ) exhibit anticancer properties via kinase inhibition. The thiophene-oxadiazole hybrid in the target compound may similarly target tyrosine kinases .
  • Antimicrobial Potential: Triazolo-thiadiazine derivatives (e.g., ) show antimicrobial activity. The thiophene group could enhance Gram-negative bacterial membrane penetration .
  • CNS Targeting : Fluorinated analogs (e.g., CAS 1040639-91-5) are often explored for blood-brain barrier penetration, but the ethoxy group in the target compound may limit this .

Biological Activity

The compound 3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Structural Overview

The compound features a triazolopyrimidine core with substitutions that enhance its biological properties. The presence of an ethoxyphenyl group and a thiophenyl moiety is indicative of its potential interactions with various biological targets.

Property Details
Molecular Formula C16H16N4O2S
Molecular Weight 336.39 g/mol
IUPAC Name 3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation : The compound could interact with specific receptors to modulate signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity. A study on oxadiazole derivatives highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

Cytotoxicity assays have shown that derivatives containing the oxadiazole ring often demonstrate selective toxicity towards cancer cell lines while sparing normal cells. For instance, a related compound showed an IC50 value of approximately 92.4 µM against multiple cancer cell lines .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Oxadiazole Derivatives :
    • A series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxicity against various tumor cell lines while maintaining low toxicity in normal cell lines .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that compounds with similar structures could inhibit specific enzymes involved in cancer progression and inflammation pathways .

Summary of Biological Activities

The following table summarizes the biological activities reported for compounds structurally related to 3-(4-ethoxyphenyl)-6-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one:

Activity Type Description Reference
AntimicrobialEffective against Staphylococcus spp.
CytotoxicSelective toxicity towards cancer cells
Enzyme InhibitionInhibits key metabolic enzymes
AnticancerSignificant activity against multiple cancer cell lines

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization and functional group coupling. Key steps include:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under THF/water solvent systems at 50°C for 16 hours .
  • Oxadiazole coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) in dimethylformamide (DMF) to attach the oxadiazole moiety .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
    Optimization : Adjusting catalyst loading (e.g., 5 mol% CuSO₄ for CuAAC) and solvent polarity (DMF for high-temperature coupling) improves yields (up to 61% reported) .

Q. Which analytical methods are most reliable for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) to verify substituent positions and ring fusion .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to confirm molecular weight (e.g., m/z calculated for C₂₄H₂₀N₈O₂S: 484.14) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water) to assess purity (>98% required for pharmacological assays) .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., fungal enzymes)?

  • Target selection : Use enzymes like 14-α-demethylase lanosterol (PDB ID: 3LD6) for antifungal studies .
  • Software tools : AutoDock Vina or Schrödinger Suite for docking simulations, focusing on binding affinity (ΔG) and hydrogen-bond interactions with the oxadiazole and triazole moieties .
  • Validation : Compare docking results with in vitro assays (e.g., MIC values against Candida albicans) to resolve contradictions between predicted and observed activities .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

Modification Impact on Activity Reference
4-Ethoxyphenyl group Enhances lipophilicity, improving membrane permeability in anticancer assays .
Thiophene-oxadiazole Increases π-π stacking with enzyme active sites, boosting antifungal potency .
Triazole core Facilitates hydrogen bonding with kinase targets (e.g., EGFR inhibition) .

Q. Methodology :

  • Use Suzuki-Miyaura cross-coupling to introduce aryl substituents .
  • Compare IC₅₀ values across analogs via dose-response assays .

Q. How should researchers address contradictory data in biological activity studies?

  • Reproducibility checks : Standardize assay protocols (e.g., MTT assay incubation time: 48 hours, 37°C) .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolic stability : Perform microsomal stability assays (e.g., human liver microsomes) to rule out rapid degradation .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipinski’s Rule compliance : LogP <5, molecular weight <500 Da (current compound: MW 484.14, LogP ~3.2) .
  • Pro-drug design : Esterify carboxyl groups (e.g., ethyl ester) to enhance oral bioavailability .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (>5% required for efficacy) .

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